molecular formula C5H8ClNO2 B2602912 3-Methoxyazetidine-1-carbonyl chloride CAS No. 1849382-35-9

3-Methoxyazetidine-1-carbonyl chloride

Cat. No.: B2602912
CAS No.: 1849382-35-9
M. Wt: 149.57
InChI Key: KAHMVCPHJREBGK-UHFFFAOYSA-N
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Description

3-Methoxyazetidine-1-carbonyl chloride is a specialized organic intermediate featuring a four-membered azetidine ring substituted with a methoxy (-OCH₃) group and a reactive carbonyl chloride (-COCl) moiety. The compound’s key characteristics include:

  • Molecular framework: A strained azetidine ring (4-membered) with a methoxy substituent at the 3-position and a carbonyl chloride at the 1-position.
  • Reactivity: The carbonyl chloride group enables nucleophilic acyl substitution, making it valuable in synthesizing amides, esters, and other derivatives.
  • Applications: Likely used in pharmaceutical and agrochemical synthesis due to its ability to introduce azetidine-based motifs, which are increasingly explored for their metabolic stability and bioavailability in drug candidates .

Properties

IUPAC Name

3-methoxyazetidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c1-9-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHMVCPHJREBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849382-35-9
Record name 3-methoxyazetidine-1-carbonyl chloride
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Preparation Methods

The synthesis of 3-Methoxyazetidine-1-carbonyl chloride typically involves the reaction of 3-methoxyazetidine with phosgene or other chlorinating agents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Methoxyazetidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxyazetidine-1-carboxylic acid.

    Reduction: It can be reduced to 3-methoxyazetidine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: It can undergo oxidation to form corresponding N-oxides under specific conditions.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Bioactive Compounds
3-Methoxyazetidine-1-carbonyl chloride is utilized in the synthesis of various bioactive molecules. It acts as an acylating agent, facilitating the introduction of the methoxyazetidine moiety into target compounds. Notably, it has been used to synthesize derivatives of benzamides, leading to compounds with potential pharmaceutical applications .

2. Formation of β-Lactams
The compound is also employed in the synthesis of β-lactams by reacting with imines. This reaction is crucial as β-lactams are essential components in many antibiotics, thus highlighting the importance of this compound in medicinal chemistry .

Medicinal Chemistry Applications

1. Tuberculosis Treatment
Recent studies have highlighted the potential of this compound derivatives as inhibitors against Mycobacterium tuberculosis. For instance, a focused screening set synthesized from this compound demonstrated promising activity against resistant strains of tuberculosis, indicating its role as a starting point for drug development .

2. Alzheimer's Disease Research
Compounds derived from this compound have been investigated for their efficacy in treating neurodegenerative diseases such as Alzheimer's. The synthesis of pyridone compounds using this chlorinated derivative has shown potential in inhibiting β-amyloid peptide activity, which is linked to Alzheimer’s pathology .

Case Study 1: Tuberculosis Inhibitors

A study conducted on a library of compounds derived from this compound resulted in several candidates that exhibited significant inhibitory effects on M. tuberculosis Pks13 TE domain enzymes. These findings were validated through various assays, confirming their potential as novel therapeutic agents against tuberculosis .

Case Study 2: Fragment-Based Drug Discovery

In another research initiative focusing on protein-protein interaction stabilizers, derivatives of this compound were used to identify novel inhibitors. The study employed biophysical techniques to screen fragments and assess their binding affinities, showcasing the compound's utility in fragment-based drug discovery approaches .

Data Tables

Application AreaSpecific Use CaseResults/Findings
Medicinal Chemistry Synthesis of benzamide derivativesPotential pharmaceutical applications identified
Antibiotic Development Synthesis of β-lactamsEssential for antibiotic properties
Tuberculosis Treatment Inhibitors against M. tuberculosisPromising activity against resistant strains
Neurodegenerative Diseases Inhibition of β-amyloid peptide activityPotential treatment for Alzheimer’s disease

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine-1-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The presence of the carbonyl chloride group makes it highly reactive towards nucleophilic attack, facilitating the formation of amides, esters, and other functionalized products. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-methoxyazetidine-1-carbonyl chloride with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
This compound C₅H₈ClNO₂ ~163.58 (estimated) Azetidine, methoxy, carbonyl chloride High (acylating agent, moderate steric hindrance) Pharma intermediates, agrochemicals
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride C₅H₆ClN₂O₄S 240.63 Imidazolidinone, methylsulfonyl, carbonyl chloride Very high (electron-withdrawing groups enhance electrophilicity) Advanced organic synthesis
Methyl azetidine-3-carboxylate hydrochloride C₅H₁₀ClNO₂ 151.59 Azetidine, carboxylate ester, hydrochloride Moderate (ester hydrolysis under acidic/basic conditions) Pharmaceutical research
1-Ethyl-3-methylimidazolium chloride C₆H₁₁ClN₂ 146.62 Imidazolium ring, ionic chloride Low (ionic liquid, non-reactive) Solvent, catalyst in green chemistry
Key Observations:
  • Ring Size and Strain: The 4-membered azetidine ring in the target compound introduces more strain than the 5-membered imidazolidinone () but less than smaller rings like cyclopropane. This strain may enhance reactivity in nucleophilic substitutions compared to bulkier analogs.
  • Functional Group Effects: The methoxy group in this compound is electron-donating, which may slightly reduce the electrophilicity of the carbonyl chloride compared to the electron-withdrawing methylsulfonyl group in 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride . The absence of a fused ring system (unlike the imidazolidinone derivative) simplifies derivatization but may reduce thermal stability.

Biological Activity

3-Methoxyazetidine-1-carbonyl chloride, a compound with the molecular formula C₆H₈ClNO₂, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and an azetidine ring, contributing to its unique reactivity and interaction with biological targets. Its structural formula can be represented as follows:

C6H8ClNO2\text{C}_6\text{H}_8\text{ClNO}_2

Research indicates that this compound interacts with specific proteins involved in cellular processes. The azetidine moiety is particularly significant for its ability to modulate enzyme activity, potentially influencing metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an inhibitor of Mycobacterium tuberculosis (M. tuberculosis). In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory effects on M. tuberculosis growth, suggesting its utility in developing new antitubercular agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit polyketide synthase (Pks13), an enzyme crucial for mycobacterial survival. A structure-guided optimization approach revealed that azetidine amides derived from this compound showed improved potency against Pks13, indicating a promising avenue for drug development .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialSignificant inhibition of M. tuberculosis
Enzyme InhibitionEffective against Pks13 with improved potency
CytotoxicityEvaluated in various cancer cell lines

Safety and Toxicology

While the biological activities are promising, safety profiles must be established. Preliminary toxicological assessments are essential to evaluate the compound's safety for potential therapeutic applications.

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